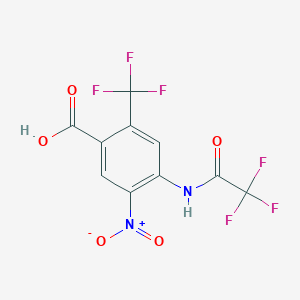

5-Nitro-4-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)benzoic acid

Descripción

Propiedades

IUPAC Name |

5-nitro-4-[(2,2,2-trifluoroacetyl)amino]-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F6N2O5/c11-9(12,13)4-2-5(17-8(21)10(14,15)16)6(18(22)23)1-3(4)7(19)20/h1-2H,(H,17,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAMJNRQVPUNEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])NC(=O)C(F)(F)F)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4F6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-Nitro-4-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)benzoic acid (CAS: 1309602-22-9) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.

- Chemical Name : 5-Nitro-4-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)benzoic acid

- Molecular Formula : C10H4F6N2O5

- Molar Mass : 346.14 g/mol

- IUPAC Name : 5-nitro-4-[(2,2,2-trifluoroacetyl)amino]-2-(trifluoromethyl)benzoic acid

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzoic acid derivatives. While specific data on the antimicrobial efficacy of 5-Nitro-4-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)benzoic acid is limited, related compounds have demonstrated significant antibacterial and antifungal activities. For instance, derivatives of benzoic acid have been shown to inhibit the growth of various bacterial strains at concentrations as low as 5 µM .

Anticancer Potential

The anticancer activity of benzoic acid derivatives has been widely studied. Compounds structurally similar to 5-Nitro-4-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)benzoic acid have exhibited notable cytotoxic effects against multiple cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A549 (lung cancer) | 3.0 | |

| Compound B | MCF-7 (breast cancer) | 5.8 | |

| Compound C | HCT116 (colon cancer) | 0.16 |

These findings suggest that the introduction of trifluoromethyl and nitro groups may enhance the potency of such compounds against cancer cells.

The mechanisms through which benzoic acid derivatives exert their biological effects include:

- Inhibition of Protein Degradation Systems : Some studies indicate that certain benzoic acid derivatives can enhance proteasomal activity, which is crucial for protein turnover and cellular homeostasis .

- Induction of Apoptosis : Compounds have been shown to activate caspases involved in apoptotic pathways, leading to increased cell death in cancerous cells .

- Antioxidant Activity : Many derivatives possess antioxidant properties that can protect cells from oxidative stress, a common factor in cancer progression .

Study on Antiproliferative Effects

In a recent study evaluating various benzoic acid derivatives, it was found that compounds similar to 5-Nitro-4-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)benzoic acid exhibited significant antiproliferative effects on human cancer cell lines. The study reported IC50 values ranging from 3 µM to over 20 µM across different cell types .

In Vivo Studies

While in vitro studies provide valuable insights into the potential biological activities of 5-Nitro-4-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)benzoic acid, further research is needed to confirm these effects in vivo. Preliminary animal studies using structurally related compounds have indicated promising results in tumor reduction and improved survival rates .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Nitro-4-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)benzoic acid has been investigated for its potential as an antimicrobial agent. The presence of the nitro group enhances its interaction with biological targets, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Activity

A study evaluated the compound's efficacy against various bacterial strains. It demonstrated significant activity against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of existing antibiotics like Tavaborole .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Bacillus cereus | 16 |

| Candida albicans | 64 |

Material Sciences

The compound's unique fluorinated structure provides interesting properties for applications in material sciences. Its ability to form stable complexes with metals has implications for catalysis and materials development.

Case Study: Catalytic Properties

Research indicates that derivatives of this compound can act as ligands in metal-catalyzed reactions, enhancing reaction rates and selectivity. The trifluoromethyl groups contribute to the electronic properties necessary for effective catalysis .

Environmental Chemistry

Due to its stability and resistance to degradation, 5-Nitro-4-(2,2,2-trifluoroacetamido)-2-(trifluoromethyl)benzoic acid is being studied for its role in environmental chemistry. Its potential use in tracking pollutant pathways in water systems is under investigation.

Case Study: Environmental Persistence

A study assessed the degradation rates of this compound in various environmental conditions, highlighting its persistence and potential bioaccumulation risks .

Comparación Con Compuestos Similares

Structural Analogues and Key Differences

The following compounds share structural similarities but differ in substituent positions or functional groups:

Key Observations:

Positional Isomerism : The placement of the nitro and trifluoromethyl groups significantly impacts reactivity and intermolecular interactions. For example, 5-Nitro-2-(trifluoromethyl)benzoic acid (CAS 847547-06-2) lacks the 4-trifluoroacetamido group, reducing steric hindrance compared to the target compound .

This may enhance binding affinity in biological systems.

Physicochemical and Commercial Considerations

- Purity and Cost : Higher purity (>97%) benzoic acid derivatives (e.g., 5-Nitro-2-(trifluoromethyl)benzoic acid) command premium pricing (¥15,500/g), reflecting their utility in precision synthesis .

- Toxicity : Derivatives like 3-Nitro-5-(trifluoromethyl)benzonitrile are classified as toxic (Category III), whereas carboxyl-containing analogues are generally safer .

- Synthetic Accessibility: The trifluoroacetamido group in the target compound likely requires multi-step synthesis, increasing complexity compared to mono-substituted analogues.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.